molecular formula C23H27ClN4O2S B14965937 N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14965937
M. Wt: 459.0 g/mol
InChI Key: DALITDJYFXCYJY-UHFFFAOYSA-N
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Description

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a chlorophenyl group, and a butyl(methyl)amino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.

    Attachment of the Butyl(methyl)amino Side Chain: This is typically done through nucleophilic substitution reactions using butyl(methyl)amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazoline core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can interact with the active site of enzymes, inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the butyl(methyl)amino side chain can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[ethyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
  • N-[2-[butyl(ethyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Uniqueness

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27ClN4O2S

Molecular Weight

459.0 g/mol

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H27ClN4O2S/c1-3-4-12-27(2)13-11-25-21(29)17-7-10-19-20(14-17)26-23(31)28(22(19)30)15-16-5-8-18(24)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

DALITDJYFXCYJY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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